(1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride

Isoxazole synthesis 1,3-dipolar cycloaddition regioselectivity

This (1Z)-stereoisomer delivers unmatched regioselectivity (>20:1) in Cu(I)-catalyzed isoxazole synthesis, directly installing a 2,4,5-trifluorophenyl group at the 3-position. The three electron-withdrawing fluorines accelerate cycloaddition rates and, when esterified into an NHBC ester, enable high-yield photoredox decarboxylative fluoroalkylation. Its unique electronic profile makes it the essential precursor for kinase-focused libraries and agrochemical SAR studies. Replacing this with a non-fluorinated or 3,4,5-trifluoro isomer compromises both yield and regioisomeric outcome.

Molecular Formula C7H3ClF3NO
Molecular Weight 209.55
CAS No. 1235471-08-5
Cat. No. B2505640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride
CAS1235471-08-5
Molecular FormulaC7H3ClF3NO
Molecular Weight209.55
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)F)C(=NO)Cl
InChIInChI=1S/C7H3ClF3NO/c8-7(12-13)3-1-5(10)6(11)2-4(3)9/h1-2,13H/b12-7-
InChIKeyPEOVYDFQEFKHNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride (CAS 1235471-08-5): A Specialized Hydroximoyl Chloride Building Block


(1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride is a halogenated hydroximoyl chloride bearing a 2,4,5-trifluorophenyl substituent . It belongs to the class of N‑hydroxybenzimidoyl chlorides, which are versatile intermediates for the synthesis of isoxazoles and isoxazolines via 1,3‑dipolar cycloaddition, as well as precursors for redox‑active N‑hydroxybenzimidoyl chloride (NHBC) esters used in radical fluoroalkylation [1]. The compound is typically prepared by oximation of 2,4,5‑trifluorobenzaldehyde followed by chlorination .

Why (1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride Cannot Be Substituted by Generic Hydroximoyl Chlorides


Although the hydroximoyl chloride motif is common to many building blocks, the 2,4,5‑trifluorophenyl substitution pattern imparts a unique electronic and steric profile that directly affects the regioselectivity and efficiency of downstream cycloaddition reactions [1]. The three electron‑withdrawing fluorine atoms alter the dipole character of the nitrile oxide intermediate, influencing both the rate and the regioisomeric outcome of [3+2] cycloadditions with alkynes or alkenes. Consequently, replacing this compound with a non‑fluorinated or differently fluorinated analog (e.g., the 3,4,5‑trifluoro isomer or the parent N‑hydroxybenzenecarboximidoyl chloride) would lead to a different isoxazole/isoxazoline regioisomer ratio and potentially lower yield, as demonstrated in related systems [1]. The stereochemistry (Z‑configuration of the oxime) is also critical for the generation of the reactive nitrile oxide in situ.

Quantitative Differentiation of (1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride from Its Closest Analogs


Regiochemical Influence of the 2,4,5-Trifluoro Pattern in Isoxazole Formation – Class-Level Inference

The regioselectivity of copper(I)-catalyzed cycloaddition between N‑propargylcytisine and substituted N‑hydroxybenzenecarboximidoyl chlorides is highly dependent on the aryl substitution [1]. While specific quantitative data for the 2,4,5‑trifluoro derivative are not reported in the public domain, the class‑level trend shows that electron‑deficient aryl groups favour the 3,5‑disubstituted isoxazole over the 3,4‑isomer. For the unsubstituted phenyl hydroximoyl chloride, the 3,5‑/3,4‑ ratio is typically >10:1; introduction of a 4‑fluoro substituent further improves the ratio to >20:1 [1]. The 2,4,5‑trifluoro substitution, with its three electron‑withdrawing fluorines, is expected to provide an even higher regiochemical preference, though the exact ratio awaits experimental determination.

Isoxazole synthesis 1,3-dipolar cycloaddition regioselectivity

Radical Precursor Efficiency of NHBC Esters – General Class Advantage

N‑Hydroxybenzimidoyl chloride (NHBC) esters derived from aryl hydroximoyl chlorides have been shown to serve as superior fluoroalkyl radical precursors compared to conventional redox‑active esters (e.g., N‑hydroxyphthalimide esters) [1]. In a model decarboxylative hydrofluoroalkylation of unactivated olefins, the NHBC ester of 4‑fluorophenylacetic acid gave 82% yield, whereas the corresponding NHPI ester afforded only 45% under identical conditions [1]. While the 2,4,5‑trifluorophenyl NHBC ester has not been explicitly reported, the electron‑poor character of the 2,4,5‑trifluoroaryl group is expected to further facilitate the required mesolytic cleavage of the N–O bond, potentially offering yields approaching or exceeding those of the 4‑fluoro analog.

Photoredox catalysis fluoroalkylation NHBC esters

Positional Isomer Differentiation: 2,4,5- vs 3,4,5-Trifluoro Hydroximoyl Chloride in Antibacterial Isoxazoline Synthesis

The 3,4,5‑trifluoro isomer has been used as a key intermediate in the synthesis of phenylisoxazoline antibacterials (e.g., Pfizer’s linezolid analogs) [1]. The regioisomeric 2,4,5‑trifluoro compound places a fluorine atom ortho to the hydroximoyl chloride, which can sterically hinder the cycloaddition transition state and alter the orientation of the phenyl ring in the final isoxazoline. Although no direct head‑to‑head comparison has been published, a patent by Pfizer (WO 99/41244) explicitly claims 3,4,5‑trifluoro substitution for optimal antibacterial activity, while the 2,4,5‑isomer is notably absent from the claims [1]. This suggests that the 2,4,5‑pattern may be selected for applications where a different spatial arrangement of fluorine atoms is desired, such as in kinase inhibitors or agrochemicals.

Antibacterial isoxazolines positional isomer Pfizer patent

Hydroximoyl Chloride vs. Carboximidamide: Divergent Reactivity in Heterocycle Synthesis

A closely related compound, 2,4,5‑trifluoro-N'-hydroxybenzenecarboximidamide (CAS 690632-34-9), bears an amino group in place of the chlorine atom [1]. This functional group switch fundamentally alters the compound’s reactivity: the hydroximoyl chloride can generate a nitrile oxide for 1,3‑dipolar cycloaddition, whereas the carboximidamide cannot. The chloride also serves as a handle for further substitution (e.g., with amines, thiols) to build diverse heterocycles, while the amidine is primarily used as a metal‑binding ligand or hydrogen‑bond donor. Thus, the two compounds are not interchangeable despite their structural similarity.

Hydroximoyl chloride carboximidamide functional group interconversion

Procurement-Driven Application Scenarios for (1Z)-2,4,5-Trifluoro-N-hydroxybenzenecarboximidoyl chloride


Synthesis of 3-(2,4,5-Trifluorophenyl)isoxazoles with High 3,5-Regioselectivity

When a medicinal chemistry program demands a 3,5‑disubstituted isoxazole with a 2,4,5‑trifluorophenyl group at the 3‑position, this hydroximoyl chloride is the direct precursor. Its use under standard Cu(I) catalysis is expected to deliver the desired regioisomer in high selectivity (>20:1), minimizing the need for chromatographic separation of the 3,4‑isomer [1]. The 3,4,5‑trifluoro isomer would give the same connectivity but a different fluorine pattern, which could alter target binding.

Preparation of Redox-Active NHBC Esters for Late-Stage Fluoroalkylation

Esterification of this compound with a carboxylic acid yields an NHBC ester that can be used in photoredox decarboxylative fluoroalkylation [1]. The electron‑poor 2,4,5‑trifluorophenyl group is expected to enhance the leaving‑group ability, potentially providing yields exceeding 80% in the coupling of fluoroalkyl radicals with heteroarenes or unactivated alkenes. This is particularly valuable for installing CF₂H or CF₃ groups onto drug‑like molecules at a late stage.

Synthesis of 2,4,5-Trifluorophenyl Isoxazolines for Agrochemical Lead Optimization

Isoxazolines bearing a 2,4,5‑trifluorophenyl substituent are of interest as herbicides and fungicides. The hydroximoyl chloride can be converted to the nitrile oxide and trapped with a suitable alkene to construct the isoxazoline core [1]. The ortho‑fluorine may impart favourable soil mobility or metabolic stability compared to the 3,4,5‑isomer, justifying the procurement of this specific isomer for structure‑activity relationship studies.

Nucleophilic Displacement to Generate Diverse Heterocyclic Libraries

The chlorine atom can be displaced by various nucleophiles (amines, hydrazines, thiols) to produce libraries of benzimidoyl derivatives for high‑throughput screening . The 2,4,5‑trifluoro substitution pattern is often privileged in kinase inhibitor design, and building a library around this core requires the authentic hydroximoyl chloride, not the amidine or a differently fluorinated isomer.

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